molecular formula C5H11NO2S B13215519 1-cyclopropyl-N-methyl-methanesulfonamide

1-cyclopropyl-N-methyl-methanesulfonamide

Cat. No.: B13215519
M. Wt: 149.21 g/mol
InChI Key: ZMJKILZGIVJQCG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N-methyl-methanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is notable for its unique structure, which includes a cyclopropyl group attached to the nitrogen atom of the sulfonamide. The molecular formula of this compound is C5H11NO2S, and it has a molecular weight of 149.21 g/mol .

Preparation Methods

1-Cyclopropyl-N-methyl-methanesulfonamide can be synthesized through various methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of methanesulfonyl chloride with N-methylcyclopropylamine in the presence of a base such as pyridine can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-N-methyl-methanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Cyclopropyl-N-methyl-methanesulfonamide has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-methyl-methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzymes and modulation of receptor activity .

Comparison with Similar Compounds

1-Cyclopropyl-N-methyl-methanesulfonamide can be compared with other sulfonamide compounds such as methanesulfonamide and benzenesulfonamide. While all these compounds share the sulfonamide functional group, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

1-cyclopropyl-N-methylmethanesulfonamide

InChI

InChI=1S/C5H11NO2S/c1-6-9(7,8)4-5-2-3-5/h5-6H,2-4H2,1H3

InChI Key

ZMJKILZGIVJQCG-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1CC1

Origin of Product

United States

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